molecular formula C25H22N2O4S B2798762 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 866590-91-2

2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No. B2798762
CAS RN: 866590-91-2
M. Wt: 446.52
InChI Key: VFMIEIHGTOFDFT-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a quinoline derivative that has a sulfonyl group, an ethyl group, and a phenylacetamide group attached to it. This compound has been extensively studied for its potential applications in various fields, including medicine and biochemistry.

Scientific Research Applications

Synthesis Applications

  • 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide and similar compounds have been used in the synthesis of various heterocyclic compounds. For instance, compounds like ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate have been converted into benzocarbazoloquinones, a process involving oxidative cyclization (Rajeswaran & Srinivasan, 1994).

Pharmacological Research

  • Derivatives of this compound have been explored for potential pharmacological activities. For example, novel 2,3‐dihydroquinazolin‐4(1H)‐one derivatives have been synthesized and evaluated for anticonvulsant activities. Compounds within this class have shown promising activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests (Kothayer et al., 2019).

Antimicrobial Research

  • N-substituted derivatives of similar compounds have been synthesized and demonstrated moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Chemical Structure and Reactivity Studies

  • The study of the regioselectivity of reactions involving similar compounds, such as the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, has provided insights into the chemical structure and reactivity of these molecules (Batalha et al., 2019).

Antioxidant and Corrosion Inhibitor Research

  • Compounds in the same chemical class have been evaluated as antioxidants and corrosion inhibitors for lubricating oils, with some derivatives exhibiting high antioxidant activity (Habib et al., 2014).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-2-18-13-14-22-21(15-18)25(29)23(32(30,31)20-11-7-4-8-12-20)16-27(22)17-24(28)26-19-9-5-3-6-10-19/h3-16H,2,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMIEIHGTOFDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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